5-Chloro-4-(dimethylamino)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-4-(dimethylamino)pyridine-3-sulfonamide is a versatile chemical compound with a unique molecular structure. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound’s molecular weight is 235.69 g/mol, and it has a purity of at least 95% .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-(dimethylamino)pyridine-3-sulfonamide typically involves the amination of halopyridines with dimethylamine. For instance, the amination of 2- and 4-halopyridines with dimethylamine yields the target products in 83–91% yield . The reaction conditions often require the presence of a catalyst, such as copper iodide, to facilitate the process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-(dimethylamino)pyridine-3-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, reduced amines, and substituted pyridine derivatives. These products have various applications in chemical synthesis and pharmaceutical research.
Scientific Research Applications
5-Chloro-4-(dimethylamino)pyridine-3-sulfonamide has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: The compound is used in the synthesis of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 5-Chloro-4-(dimethylamino)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. As a nucleophilic catalyst, it facilitates various chemical reactions by stabilizing transition states and lowering activation energies. The compound’s sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)pyridine: A widely used nucleophilic catalyst with similar applications in esterifications and other reactions.
5-Chloro-2-hydroxy-4,6’-dimethylphenyl:
Uniqueness
5-Chloro-4-(dimethylamino)pyridine-3-sulfonamide is unique due to its combination of a chloro group, a dimethylamino group, and a sulfonamide group. This unique structure imparts specific reactivity and catalytic properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C7H10ClN3O2S |
---|---|
Molecular Weight |
235.69 g/mol |
IUPAC Name |
5-chloro-4-(dimethylamino)pyridine-3-sulfonamide |
InChI |
InChI=1S/C7H10ClN3O2S/c1-11(2)7-5(8)3-10-4-6(7)14(9,12)13/h3-4H,1-2H3,(H2,9,12,13) |
InChI Key |
MNRKYZNXCSYNSU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=NC=C1S(=O)(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.